3-Chloro-4-cyclopropoxy-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-cyclopropoxy-5-nitropyridine is a chemical compound with the molecular formula C8H7ClN2O3 and a molecular weight of 214.61 g/mol . It is a member of the nitropyridine family, characterized by the presence of a nitro group attached to a pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyclopropoxy-5-nitropyridine typically involves the nitration of pyridine derivatives. One common method includes the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . This intermediate can then be further chlorinated and cyclopropoxylated to obtain the desired compound.
Industrial Production Methods
Industrial production methods for nitropyridine derivatives often involve large-scale nitration and chlorination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyclopropoxy-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 3-chloro-4-cyclopropoxy-5-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-cyclopropoxy-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyclopropoxy-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitropyridine: Another nitropyridine derivative with similar chemical properties but different substitution patterns.
3-Chloro-5-cyclopropoxy-4-nitropyridine: A structural isomer with the same molecular formula but different arrangement of substituents.
Uniqueness
3-Chloro-4-cyclopropoxy-5-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its cyclopropoxy group provides steric hindrance, affecting its interactions with other molecules and making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H7ClN2O3 |
---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
3-chloro-4-cyclopropyloxy-5-nitropyridine |
InChI |
InChI=1S/C8H7ClN2O3/c9-6-3-10-4-7(11(12)13)8(6)14-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
QWJQTZZWCQAKCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC=C2[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.